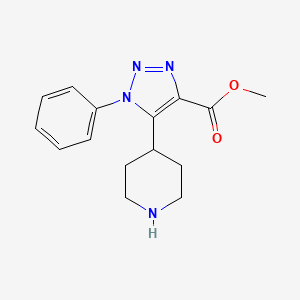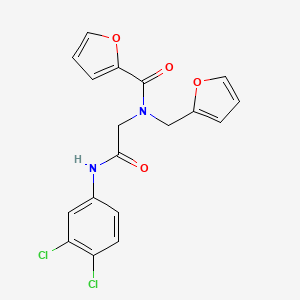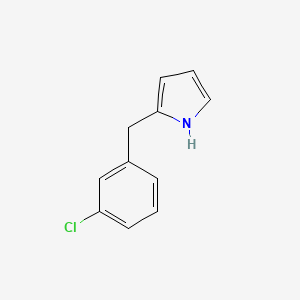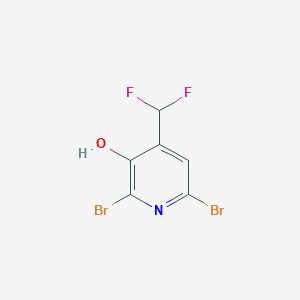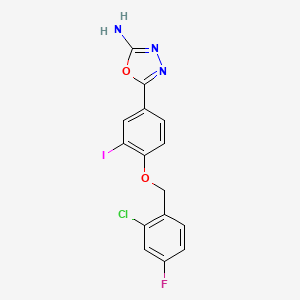
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, an iodophenyl group, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 4-hydroxy-3-iodophenyl compound in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether intermediate.
Cyclization to Form Oxadiazole Ring: The benzyl ether intermediate is then reacted with hydrazine hydrate and carbon disulfide (CS2) under reflux conditions to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis process.
Analyse Des Réactions Chimiques
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the oxadiazole moiety.
Applications De Recherche Scientifique
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include:
5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: This compound shares the chloro-fluorobenzyl ether group but differs in the presence of a benzoic acid moiety instead of the oxadiazole ring.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: This compound also contains the chloro-fluorobenzyl ether group but has a benzenesulfonyl chloride moiety.
3-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: This compound features the chloro-fluorobenzyl ether group with a benzaldehyde moiety.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the specific halogen substitutions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10ClFIN3O2 |
|---|---|
Poids moléculaire |
445.61 g/mol |
Nom IUPAC |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10ClFIN3O2/c16-11-6-10(17)3-1-9(11)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
Clé InChI |
QLZQOCRWUPBMDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



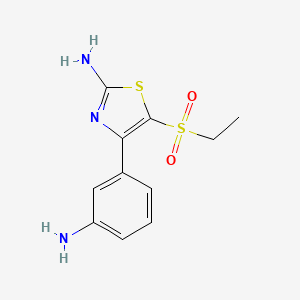
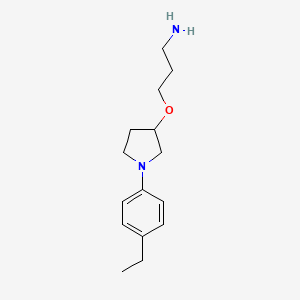
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)



